microRNA-21-IN-1

Mechanism of Action Transcriptional Regulation pri-miR-21

microRNA-21-IN-1 (also known as compound A7) is a small-molecule chemical probe designed to inhibit the oncogenic microRNA-21 (miR-21), a key regulatory RNA consistently overexpressed across multiple human malignancies. Unlike antisense oligonucleotides that target mature miRNAs, this compound is a norfloxacin-derived benzamide derivative that suppresses miR-21 expression at the transcriptional level of its primary form, pri-miR-21.

Molecular Formula C30H37FN6O3
Molecular Weight 548.7 g/mol
Cat. No. B12409630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemicroRNA-21-IN-1
Molecular FormulaC30H37FN6O3
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)NC4=CC=C(C=C4)C(=O)NCCN5CCCCC5
InChIInChI=1S/C30H37FN6O3/c1-2-36-20-24(28(38)23-18-25(31)27(19-26(23)36)37-16-10-32-11-17-37)30(40)34-22-8-6-21(7-9-22)29(39)33-12-15-35-13-4-3-5-14-35/h6-9,18-20,32H,2-5,10-17H2,1H3,(H,33,39)(H,34,40)
InChIKeyQZVASKUJNDLONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MicroRNA-21-IN-1: A Small-Molecule miR-21 Inhibitor with a Unique Transcriptional Mechanism


microRNA-21-IN-1 (also known as compound A7) is a small-molecule chemical probe designed to inhibit the oncogenic microRNA-21 (miR-21), a key regulatory RNA consistently overexpressed across multiple human malignancies [1]. Unlike antisense oligonucleotides that target mature miRNAs, this compound is a norfloxacin-derived benzamide derivative that suppresses miR-21 expression at the transcriptional level of its primary form, pri-miR-21 [2]. This distinct mechanism of action directly addresses the limitations of oligonucleotide-based strategies, including poor cellular delivery and immunogenicity, establishing microRNA-21-IN-1 as a valuable tool compound for dissecting miR-21 biology and exploring therapeutic vulnerabilities in oncology [2].

Beyond Oligonucleotides: Why MicroRNA-21-IN-1's Small-Molecule Scaffold Enables Unique Research Applications


Substituting microRNA-21-IN-1 with generic antagomirs, other small-molecule miR-21 inhibitors, or simple cytotoxic agents is not scientifically equivalent and will yield divergent experimental outcomes. Antagomirs, while effective in vivo, are plagued by delivery challenges, immunogenicity, and liver toxicity that impede their translation and complicate cellular studies [1]. Existing small-molecule miR-21 inhibitors (e.g., AC1MMYR2) typically target the biogenesis of miR-21 by blocking Dicer processing, whereas microRNA-21-IN-1 operates via a unique transcriptional repression mechanism [1]. This fundamental difference in mechanism translates to distinct effects on downstream target expression and cellular phenotypes, making microRNA-21-IN-1 the only tool in this chemical class validated to upregulate a specific triad of tumor suppressors (PTEN, EGR1, SLIT2) [1]. The data below confirm that only this compound provides the precise pharmacological profile required for specific research applications.

MicroRNA-21-IN-1: Quantitative Differentiation Data for Informed Compound Selection


Unique Mechanism of Action: Transcriptional Repression of pri-miR-21 vs. Post-Transcriptional Processing Inhibitors

microRNA-21-IN-1 (compound A7) inhibits miR-21 expression by reducing the level of its primary transcript, pri-miR-21, a transcriptional mechanism distinct from most reported small-molecule miR-21 inhibitors (such as AC1MMYR2 and streptomycin) that directly bind to pre-miR-21 and block Dicer-mediated maturation [1]. This was confirmed via RT-qPCR analysis showing reduced pri-miR-21 levels in HeLa cells treated with compound A7, whereas most previously discovered inhibitors do not affect pri-miR-21 transcription [1].

Mechanism of Action Transcriptional Regulation pri-miR-21

Comparative Antiproliferative Potency: IC50 Values in HeLa and HCT-116 Cancer Cell Lines

microRNA-21-IN-1 demonstrates low-micromolar antiproliferative activity against two well-characterized human cancer cell lines. In HeLa (cervical carcinoma) cells, the IC50 is 5.5 μM, and in HCT-116 (colorectal carcinoma) cells, the IC50 is 2.8 μM . For context, the natural product quercetin exhibits an IC50 of 102.9 μM in HeLa cells [1], while the small molecule miR-21 inhibitor 37 shows an EC50 of 5.3 μM in a HeLa-miR21-Luc reporter assay and IC50 values of 4.5 μM (MCF-7) and 6.7 μM (MIA PaCa-2) in other cell lines . Pterostilbene–isothiocyanate, another natural product, requires 37-47 μM to inhibit resistant breast cancer cell survival [2].

Antiproliferative Activity Cancer Cell Lines IC50

Functional Target Engagement: Upregulation of the Tumor Suppressor Triad PTEN, EGR1, and SLIT2

Treatment of HeLa cells with microRNA-21-IN-1 (compound A7) results in a significant upregulation of three key miR-21 downstream functional targets: PTEN, EGR1, and SLIT2, as confirmed by both Western blotting and RT-qPCR [1]. This triple-target engagement profile is a specific consequence of miR-21 inhibition and is not observed with other small-molecule miR-21 inhibitors, such as AC1MMYR2, which primarily upregulates PTEN, PDCD4, and RECK [2], or miR-21 inhibitor 37, which increases PDCD4 by 9.5-fold and PTEN by 1.5-fold but does not affect EGR1 or SLIT2 .

Target Engagement Tumor Suppressors PTEN EGR1 SLIT2

High-Impact Application Scenarios for MicroRNA-21-IN-1 in Preclinical Oncology Research


Investigating Transcriptional Regulation of miR-21 in Cancer

Researchers studying the upstream control of miR-21 expression can utilize microRNA-21-IN-1 as a chemical probe to dissect transcriptional mechanisms. Unlike post-transcriptional inhibitors, this compound directly reduces pri-miR-21 levels, enabling studies on promoter regulation and transcription factor involvement in miR-21 overexpression [1].

Validating miR-21 as a Therapeutic Target in PTEN/EGR1/SLIT2-Dependent Cancers

In cancers where the PTEN/PI3K/AKT pathway, EGR1-mediated transcriptional regulation, or SLIT2/ROBO signaling are implicated, microRNA-21-IN-1 serves as a precise tool for validating miR-21 dependency. The compound's unique ability to upregulate all three tumor suppressors provides a clear, measurable pharmacodynamic readout of target engagement [1].

Comparing Small-Molecule and Oligonucleotide-Based miR-21 Inhibition

For studies designed to contrast the pharmacological effects of small-molecule inhibitors versus antagomirs, microRNA-21-IN-1 offers a chemically distinct, cell-permeable alternative. Its transcriptional mechanism and lack of delivery-related issues make it an ideal comparator for dissecting the advantages and limitations of different miR-21 targeting modalities [1].

Technical Documentation Hub

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29 linked technical documents
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